molecular formula C22H19FN6O3S B2494048 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899995-29-0

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2494048
CAS RN: 899995-29-0
M. Wt: 466.49
InChI Key: IXMGSALZTKPHMZ-UHFFFAOYSA-N
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Description

This section addresses the general background and significance of related compounds, focusing on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which have been studied for various biological activities and their potential in drug development. Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities (Kumar et al., 2011; Sunder & Maleraju, 2013).

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves multi-step reactions, starting from basic pyrazole or pyrimidinone compounds. These processes may include condensation, cyclization, and functional group transformations to achieve the desired chemical structure. A common method includes the reaction of amino-substituted pyrazoles with various aldehydes or ketones in the presence of catalytic or activating agents (Heravi et al., 2007).

Molecular Structure Analysis

Structural characterization of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is typically conducted using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses confirm the molecular geometry, substituent positions, and overall molecular conformation, which are crucial for understanding the compound's chemical reactivity and interaction with biological targets (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, depending on the functional groups present. Their chemical properties are significantly influenced by the substituents on the pyrazole and pyrimidine rings, which can alter their electronic and steric characteristics, affecting their reactivity and biological activity (Luo et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, are determined by their molecular structure. These properties are critical for the compound's formulation and application in biological systems. Solubility in various solvents can affect the compound's bioavailability and distribution in biological systems (Quiroga et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are influenced by the compound's electronic structure and functional group arrangement. Studies on related compounds have shown that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can lead to significant changes in biological activity, highlighting the importance of chemical property analysis in drug design (Damont et al., 2015).

Scientific Research Applications

  • Synthesis and Structural Characterization : This compound is part of a class of molecules that have been synthesized and characterized structurally. For example, similar compounds have been crystallized from dimethylformamide solvent for structure determination by single crystal diffraction. These molecules are generally planar except for certain substituent groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives of this compound class, which includes cycloaddition reactions to produce various molecular structures (Rahmouni et al., 2014).

  • Antioxidant Activity : Some derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been evaluated for their antioxidant activities, with certain compounds showing activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

  • Enzymatic Activity : Research on pyrazolopyrimidinyl keto-esters and their derivatives has revealed potent effects on increasing the reactivity of certain enzymes (Abd & Awas, 2008).

  • Antiproliferative Activity : Certain pyrazolo pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities, demonstrating potential in this area (Nassar et al., 2016).

  • Antimicrobial Activity : Studies have also been conducted on the antimicrobial activities of derivatives of this compound, with some showing moderate to good efficacy against various microorganisms (Vijaya Laxmi et al., 2012).

  • Herbicidal Activity : Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and shown to have good inhibition activities against certain plants, indicating potential herbicidal applications (Luo et al., 2017).

  • Anti-inflammatory Activity : Research on N-substituted pyrazolines has explored potential anti-inflammatory activities of these compounds (Sunder & Maleraju, 2013).

  • Anticancer Activity : Several studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some compounds exhibiting significant activity against cancer cell lines (Abdellatif et al., 2014).

  • Antibacterial and Antifungal Activities : Synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives have been carried out, with some compounds showing notable antibacterial and antifungal activities (El-Borai et al., 2012).

properties

IUPAC Name

5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c23-15-5-3-14(4-6-15)18-10-17(19-2-1-9-33-19)26-29(18)20(31)12-27-13-24-21-16(22(27)32)11-25-28(21)7-8-30/h1-6,9,11,13,18,30H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMGSALZTKPHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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